4-Acetylaminobiphenyl

Descripción

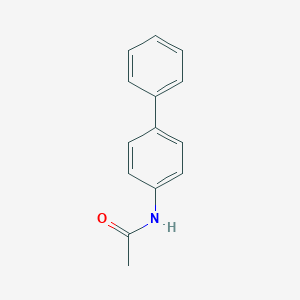

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDILRDQOVJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8039243 | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ALC, ACETONE, METHANOL; INSOL IN WATER | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DILUTED METHANOL | |

CAS No. |

4075-79-0 | |

| Record name | N-Acetyl-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[1,1'-biphenyl]-4-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-phenylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9BHQ2TJ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 °C | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Acetylaminobiphenyl chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Acetylaminobiphenyl

Introduction

This compound, also known as N-acetyl-4-aminobiphenyl or 4'-phenylacetanilide, is a chemical compound that belongs to the biphenyls family.[1][2] It is recognized as a metabolite of 4-aminobiphenyl, a known procarcinogenic agent.[2] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing a clear comparison of its fundamental characteristics.

| Property | Value | Source |

| Physical Description | Solid, Crystals from diluted methanol, Light Tan Solid | [1][2] |

| CAS Number | 4075-79-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| Melting Point | 171-172 °C | [1][2] |

| Boiling Point | 350.95°C (rough estimate) | [2] |

| Solubility | Very soluble in alcohol, acetone, and methanol. Insoluble in water. Soluble in chloroform. | [1][2] |

| UV Absorption Max (in Alcohol) | 237 nm (log ε = 4.29) | [1] |

Structural Information

The structural details of this compound are crucial for understanding its chemical behavior and interactions.

| Identifier | Value | Source |

| IUPAC Name | N-(4-phenylphenyl)acetamide | [1][4] |

| Synonyms | 4-Acetamidobiphenyl, 4'-Phenylacetanilide, N-Acetyl-4-aminobiphenyl | [1][2][5] |

| InChI | InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | [2][3] |

| InChIKey | SVLDILRDQOVJED-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)Nc1ccc(cc1)c1ccccc1 | [2][3][4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminobiphenyl. While specific protocols for this compound are not detailed in the provided results, a general method can be inferred from the synthesis of related compounds. A common method is the Friedel-Crafts acylation. For instance, the synthesis of the related compound 4-acetylbiphenyl is achieved by reacting biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane.[6][7]

Hypothetical Protocol for N-acetylation of 4-Aminobiphenyl:

-

Dissolution: Dissolve 4-aminobiphenyl in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the product and quench any unreacted acylating agent.

-

Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous methanol, to yield pure crystals.[1]

Analytical Methods

Various analytical techniques are employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A solution of the sample is prepared in a volatile organic solvent.

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

GC Conditions: A suitable capillary column (e.g., non-polar) is used. The oven temperature is programmed to ramp up to ensure separation of components.

-

MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer scans a specific mass-to-charge (m/z) range. For this compound, characteristic fragment ions are observed, with major peaks often at m/z 169 and 211.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF).[1]

-

LC Conditions: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier like formic acid.

-

MS Conditions: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis.

Radioimmunoassay (RIA):

A radioimmunoassay procedure has been developed for the detection of this compound, particularly for its role as a metabolite of the carcinogen 4-aminobiphenyl in urine samples. This method is noted for its high specificity.[1]

Visualizations

Metabolic Pathway of 4-Aminobiphenyl

This compound is a key metabolite in the biotransformation of 4-aminobiphenyl. This process is mediated by cytochrome P-450 enzymes.[1]

Caption: Metabolic activation of 4-aminobiphenyl leading to this compound.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4075-79-0 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C14H13NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 7. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Acetylaminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-acetylaminobiphenyl, a significant compound often utilized in research and development within the pharmaceutical and chemical industries. This document details the chemical processes involved, presents critical data in a structured format, and outlines detailed experimental protocols.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the acetylation of 4-aminobiphenyl. This reaction involves the introduction of an acetyl group into the amino functional group of 4-aminobiphenyl, typically utilizing acetic anhydride as the acetylating agent.

Reaction Scheme

The overall reaction is as follows:

4-Aminobiphenyl + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol: Synthesis

This protocol outlines the laboratory procedure for the synthesis of this compound from 4-aminobiphenyl.

Materials:

-

4-Aminobiphenyl

-

Acetic Anhydride

-

Pyridine (as catalyst, optional)

-

Glacial Acetic Acid

-

Ice

-

Distilled water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a clean, dry Erlenmeyer flask, dissolve a specific molar equivalent of 4-aminobiphenyl in a suitable volume of glacial acetic acid.

-

To this solution, slowly add a slight molar excess of acetic anhydride while stirring continuously. A catalytic amount of pyridine can be added to facilitate the reaction.

-

The reaction mixture is then gently heated, for instance in a water bath, for approximately 1-2 hours to ensure the completion of the reaction.

-

After the heating period, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into a beaker containing crushed ice and water to precipitate the crude this compound.

-

The precipitated solid is collected by vacuum filtration using a Buchner funnel.

-

The collected crude product is washed with cold distilled water to remove any unreacted starting materials and soluble impurities.

-

The crude product is then dried, for example, in a desiccator or a vacuum oven at a low temperature.

Purification of this compound

The crude this compound synthesized requires purification to remove any remaining impurities. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

This protocol details the steps for purifying crude this compound.

Materials:

-

Crude this compound

-

Methanol

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

The crude this compound is placed in an Erlenmeyer flask.

-

A minimal amount of hot methanol is added to the flask to dissolve the crude product completely. The solution should be heated gently on a hot plate.

-

Once the solid is fully dissolved, hot distilled water is added dropwise to the solution until a slight turbidity (cloudiness) persists, indicating the saturation point.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The hot solution is then filtered to remove the charcoal.

-

The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

The purified crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of a cold methanol-water mixture.

-

The purified this compound crystals are then dried thoroughly. The purity can be assessed by measuring the melting point and comparing it to the literature value.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Melting Point | 172 °C[1] |

| Boiling Point | 419.3 °C at 760 mmHg[2] |

| Appearance | Light tan solid; crystals from diluted methanol[1][3] |

| Solubility | Very soluble in alcohol, acetone, and methanol; insoluble in water[1][3] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.65 | m | 9H | Aromatic-H |

| 2.18 | s | 3H | -COCH₃ |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.73 | C=O |

| 140.54 | Aromatic C |

| 137.36 | Aromatic C |

| 137.27 | Aromatic C |

| 128.79 | Aromatic CH |

| 127.56 | Aromatic CH |

| 127.12 | Aromatic C |

| 126.84 | Aromatic CH |

| 120.49 | Aromatic CH |

| 24.43 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300 | N-H stretch (amide) |

| ~3050 | Aromatic C-H stretch |

| ~1660 | C=O stretch (amide I) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1540 | N-H bend (amide II) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular ion) |

| 169 | [M - C₂H₂O]⁺ |

Mandatory Visualizations

Synthesis Workflow

References

The Carcinogenic Core of 4-Acetylaminobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylaminobiphenyl (4-AABP) is an aromatic amine that poses a significant carcinogenic risk, primarily through its metabolic conversion to the well-established human bladder carcinogen, 4-aminobiphenyl (4-ABP). This technical guide provides a comprehensive analysis of the mechanism of action of 4-AABP in carcinogenesis, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular signaling pathways that are disrupted. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction

This compound (4-AABP) is an N-acetylated derivative of 4-aminobiphenyl (4-ABP), a known Group 1 human carcinogen as classified by the International Agency for Research on Cancer (IARC).[1] The primary concern regarding 4-AABP's toxicity stems from its structural similarity and metabolic relationship to 4-ABP.[2] Occupational exposure to 4-ABP has been definitively linked to an increased risk of urinary bladder cancer in humans.[3] While direct long-term carcinogenicity studies on 4-AABP are limited, its role as a metabolite and precursor of 4-ABP implicates it as a significant contributor to the overall carcinogenic hazard.[2] This guide elucidates the core mechanisms by which 4-AABP is believed to initiate and promote cancer.

Metabolic Activation: The Genesis of a Carcinogen

The carcinogenicity of 4-AABP is intrinsically linked to its metabolic activation, a multi-step process primarily occurring in the liver, which transforms the relatively inert parent compound into highly reactive electrophiles capable of damaging DNA.

Deacetylation to 4-Aminobiphenyl

The initial and critical step in the activation of 4-AABP is its deacetylation to form 4-aminobiphenyl (4-ABP). This reaction is catalyzed by N-deacetylase enzymes, which are present in various tissues, including the liver.

N-Hydroxylation and Esterification of 4-Aminobiphenyl

Once formed, 4-ABP undergoes a series of biotransformation reactions that are central to its carcinogenic activity.

-

N-Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[4] This is a crucial activation step.

-

Esterification: The proximate carcinogen, N-OH-ABP, can be further activated through esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[2] These esters are unstable and can spontaneously break down to form the ultimate carcinogen, the arylnitrenium ion.

Transport and Activation in the Bladder

The liver conjugates these reactive metabolites, particularly N-hydroxy-4-aminobiphenyl, with glucuronic acid to form N-glucuronides. These water-soluble conjugates are transported via the bloodstream to the kidneys for excretion. In the acidic environment of the urinary bladder, the N-glucuronides are hydrolyzed, releasing the reactive N-hydroxy-4-aminobiphenyl. This localized release of the carcinogen in the bladder epithelium is a key factor in the organ-specific carcinogenicity of 4-ABP.[4]

DNA Adduct Formation: The Molecular Lesion

The ultimate carcinogenic metabolites of 4-AABP, primarily the arylnitrenium ion derived from 4-ABP, are highly electrophilic and readily react with nucleophilic sites in cellular macromolecules, most critically with DNA.

Major DNA Adducts

The predominant DNA adduct formed by 4-ABP is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[4] Minor adducts are also formed at the N2 position of guanine and the N6 position of adenine. These bulky adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.

Cellular Consequences of DNA Damage: Signaling Pathways to Carcinogenesis

The formation of DNA adducts by 4-AABP metabolites triggers a cascade of cellular responses, primarily through the activation of DNA damage response (DDR) pathways. The failure of these pathways to accurately repair the damage can lead to mutations, genomic instability, and ultimately, cancer.

DNA Damage Response (DDR)

The presence of bulky dG-C8-ABP adducts stalls DNA replication forks, which is a potent signal for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[5][6] ATR, in turn, phosphorylates and activates a number of downstream targets, including the checkpoint kinase Chk1, which leads to cell cycle arrest, providing time for DNA repair.[7] The related kinase, ATM (Ataxia Telangiectasia Mutated), is primarily activated by double-strand breaks, but crosstalk between the ATR and ATM pathways exists.[5][6]

p53 Activation and Apoptosis

The tumor suppressor protein p53 is a critical downstream effector of the DDR.[8] Activated by ATM and ATR, p53 can induce cell cycle arrest or apoptosis.[9] In the face of extensive or irreparable DNA damage, p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death.[10]

Quantitative Data on Carcinogenicity and DNA Adducts

The following tables summarize quantitative data from various studies on the carcinogenicity and DNA adduct levels of 4-aminobiphenyl, the key metabolite of 4-AABP. Direct quantitative carcinogenicity data for 4-AABP is limited.

Table 1: Human Carcinogenicity of 4-Aminobiphenyl

| Exposed Population | Exposure Duration | Cancer Type | Incidence/Risk | Reference |

| 171 Chemical Workers | 1.5 - 19 years | Bladder Cancer | 11% (19 cases) | [3] |

| 541 Chemical Workers | Up to 14 years follow-up | Bladder Cancer | 7.9% (43 cases) | [3] |

| Chemical Plant Workers | Pre-1949 to 1952 | Bladder Cancer | 10-fold increased mortality risk | [3] |

Table 2: Animal Carcinogenicity of 4-Aminobiphenyl

| Species | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| BALB/c Mice (Male) | Drinking Water | 300 ppm | Bladder Carcinoma | Dose-related increase | [11] |

| BALB/c Mice (Female) | Drinking Water | 300 ppm | Hepatocellular Neoplasms | Dose-related increase | [11] |

| BALB/c Mice (Female) | Drinking Water | 300 ppm | Angiosarcomas | Dose-related increase | [11] |

| Dogs | Oral | 0.3 g, 3 times/week | Bladder Carcinoma | 4 out of 4 dogs | [3] |

| Rabbits | Oral | Not specified | Bladder Papillomas and Carcinomas | Induced | [3] |

Table 3: DNA Adduct Levels of 4-Aminobiphenyl and Metabolites

| Compound | System | Concentration | Adduct Type | Adduct Level (adducts per 107 nucleotides) | Reference |

| 4-Aminobiphenyl | Human Hepatocytes | 10 µM | dG-C8-4-ABP | 42 - 72 | [1] |

| N-OH-4-AABP | Human Uroepithelial Cells | Not specified | dG-C8-ABP | Major adduct detected | [12] |

| 4-Aminobiphenyl | Human Bladder RT4 Cells | 1 µM (24h) | dG-C8-4-ABP | ~10-fold higher than AαC | [13] |

| N-OH-4-ABP | Human Uroepithelial Cells | Not specified | dG-N2-ABP | Minor adduct detected | [14] |

Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a his+ phenotype, allowing the bacteria to grow on a histidine-free medium.

-

Methodology:

-

Strains: Commonly used strains include TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens).[15]

-

Metabolic Activation: Since many chemicals, including 4-AABP, require metabolic activation to become mutagenic, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[15]

-

Procedure: The bacterial tester strain, the test chemical at various concentrations, and the S9 mix (if required) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.[16]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[17]

-

Scoring: The number of revertant colonies on each plate is counted. A chemical is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[16]

-

-

Application to 4-AABP/4-ABP: Both 4-AABP and 4-ABP have been shown to be mutagenic in the Ames test, particularly in the presence of an S9 mix, highlighting the requirement for metabolic activation.[18]

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

-

Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with 32P and separated by chromatography, allowing for their detection and quantification.

-

Methodology:

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the carcinogen. The DNA is then digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[19][20]

-

Adduct Enrichment: The bulky, hydrophobic adducts can be enriched from the normal nucleotides, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or by butanol extraction.[21]

-

32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.[19][20]

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[14]

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.[21]

-

-

Application to 4-AABP/4-ABP: The 32P-postlabeling assay has been instrumental in identifying and quantifying the dG-C8-ABP adduct in various tissues, including human bladder epithelium, following exposure to 4-ABP and its metabolites.[12][14]

Conclusion

The carcinogenic mechanism of this compound is a multi-faceted process that is initiated by its metabolic conversion to 4-aminobiphenyl. Subsequent metabolic activation leads to the formation of reactive electrophiles that form covalent adducts with DNA, primarily the dG-C8-ABP adduct. These DNA lesions trigger a complex DNA damage response, and the failure of this response to faithfully repair the damage results in mutations and genomic instability, which are the hallmarks of cancer. A thorough understanding of these molecular mechanisms is paramount for the accurate assessment of the carcinogenic risk posed by 4-AABP and for the development of effective strategies for prevention and intervention. This guide provides a foundational resource for professionals engaged in these critical endeavors.

References

- 1. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and activities of the p53 tumour suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenesis of 4-aminobiphenyl in BALB/cStCrlfC3Hf/Nctr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of new DNA adducts in human bladder epithelia exposed to the proximate metabolite of 4-aminobiphenyl using 32P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, characterization, and 32P-postlabeling of N-(deoxyguanosin)-4-aminobiphenyl 3'-phosphate adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of 4-Acetylaminobiphenyl In Vivo: A Technical Guide

This guide provides a comprehensive overview of the in vivo metabolic pathways of 4-Acetylaminobiphenyl (4-AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (ABP). Understanding the biotransformation of 4-AABP is critical for assessing its toxicological profile and its role in the carcinogenicity of its parent compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4-AABP) is a key intermediate in the metabolism of 4-aminobiphenyl (ABP), an aromatic amine found in tobacco smoke and various industrial products. The metabolic fate of 4-AABP is complex, involving a series of Phase I and Phase II enzymatic reactions that can lead to either detoxification and excretion or bioactivation to reactive electrophilic species capable of binding to cellular macromolecules like DNA. This guide details the known metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic processes.

Metabolic Pathways of this compound

The in vivo metabolism of 4-AABP is intrinsically linked to that of its parent compound, 4-aminobiphenyl (ABP). 4-AABP is formed from ABP via N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). Once formed, 4-AABP can undergo several metabolic transformations, primarily in the liver. These pathways include N-hydroxylation, C-hydroxylation (ring hydroxylation), and subsequent conjugation reactions.

Key Metabolic Reactions:

-

N-Deacetylation: 4-AABP can be deacetylated back to ABP. This reversible reaction suggests a dynamic equilibrium between the two compounds in vivo.[1]

-

N-Hydroxylation: This is a critical bioactivation step, leading to the formation of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). This metabolite is considered a proximate carcinogen. This reaction is likely mediated by cytochrome P450 (CYP) enzymes.[2]

-

C-Hydroxylation (Ring Hydroxylation): Hydroxylation of the biphenyl rings is a major detoxification pathway. The primary product is 4'-hydroxy-4-acetylaminobiphenyl (4'-OH-AABP). Other hydroxylated metabolites, such as 2'-hydroxy-4-acetylaminobiphenyl (2'-hydroxy-AABP) and 3',4'-dihydroxy-4-acetylaminobiphenyl, have also been identified.[3]

-

O-Methylation: Following hydroxylation, methoxy metabolites such as 3'-hydroxy-4'-methoxy-4-acetylaminobiphenyl and 4'-hydroxy-3'-methoxy-4-acetylaminobiphenyl can be formed.[3]

-

Glucuronidation: The hydroxylated metabolites and N-OH-AABP can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides, facilitating their excretion.[2]

The following diagram illustrates the primary metabolic pathways of 4-AABP.

Figure 1: Metabolic pathways of this compound (4-AABP).

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo metabolism of 4-AABP is limited. Most available data comes from studies investigating the metabolism of the parent compound, 4-aminobiphenyl (ABP).

Table 1: Distribution of 14C-Labeled Metabolites in Rat Urine 48 Hours After Administration of 14C-ABP

| Fraction | % of Total 14C in Urine | Metabolite Type |

| U1 | 34.6% | Conjugated |

| U2 | 38.8% | Conjugated |

| U3 | 20.4% | Unconjugated |

| Data from a study on the urinary metabolites of 4-aminobiphenyl in rats.[3] |

Table 2: Blood Concentrations of 4-AABP and its Metabolites in Rats

| Administered Compound (Dose) | Time Point | 4-AABP Concentration (nmol/ml) | 4'-OH-AABP Concentration |

| ABP (0.24 mmol/kg, i.p.) | 15 min | Plateaued at 17 | Increased slowly at 1.65 nmol/h |

| 4-AABP (0.88 mmol/kg, i.p.) | 4 h | 27-35 | Present |

| Data from a study on the reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo.[1] |

Experimental Protocols

Detailed experimental protocols are crucial for studying the metabolism of 4-AABP. Below are generalized methodologies for key in vivo and in vitro experiments.

In Situ Liver Perfusion

This technique allows for the study of hepatic metabolism in an intact organ.

Objective: To investigate the hepatic metabolism of 4-AABP in a controlled environment that maintains the physiological architecture of the liver.

Materials:

-

Male Sprague-Dawley rats (or other relevant species)

-

Anesthesia (e.g., pentobarbital)

-

Perfusion pump

-

Oxygenator

-

Krebs-Henseleit bicarbonate buffer (perfusate), gassed with 95% O2 / 5% CO2

-

This compound (4-AABP)

-

Surgical instruments

-

Sample collection tubes

Procedure:

-

Anesthetize the rat.

-

Perform a midline laparotomy to expose the liver and associated blood vessels.

-

Cannulate the portal vein for inflow and the thoracic inferior vena cava for outflow.

-

Ligate other vessels to isolate the liver circulation.

-

Initiate perfusion with pre-warmed, oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min/g liver).

-

Allow the liver to stabilize for a period (e.g., 20 minutes).

-

Introduce 4-AABP into the perfusate at a defined concentration.

-

Collect perfusate samples at various time points.

-

Collect bile samples if the bile duct is cannulated.

-

At the end of the experiment, homogenize the liver tissue.

-

Analyze perfusate, bile, and liver homogenate for 4-AABP and its metabolites using analytical techniques such as HPLC-MS/MS.

The following diagram outlines the workflow for an in situ liver perfusion experiment.

Figure 2: Experimental workflow for in situ liver perfusion.

Microsomal Stability Assay

This in vitro assay is used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of liver cells.

Objective: To determine the rate of metabolism of 4-AABP by liver microsomes.

Materials:

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

This compound (4-AABP)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., cold acetonitrile)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 4-AABP in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the 4-AABP stock solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of 4-AABP using LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 4-AABP.

Conclusion

The in vivo metabolism of this compound is a complex process involving multiple enzymatic pathways that can lead to both detoxification and bioactivation. N-hydroxylation is a key step in the activation of 4-AABP to a carcinogenic intermediate. While quantitative data specifically for 4-AABP metabolism is not abundant, studies on its parent compound, 4-aminobiphenyl, provide valuable insights. The experimental protocols outlined in this guide offer a framework for further investigation into the metabolic fate of 4-AABP, which is essential for a comprehensive understanding of its toxicological and carcinogenic potential. Further research is warranted to obtain more detailed quantitative data on the tissue distribution and excretion of 4-AABP and its metabolites in various species, including humans.

References

- 1. The metabolism of 4-aminobiphenyl in rat. I. Reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of 4-Acetylaminobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylaminobiphenyl (4-AABP) is an acetylated derivative of 4-aminobiphenyl (4-ABP), a well-established human and animal carcinogen. The toxicological significance of 4-AABP is intrinsically linked to its metabolic fate, particularly its conversion into reactive metabolites that can induce genotoxic and carcinogenic effects. This technical guide provides a comprehensive overview of the toxicological profile of 4-AABP, detailing its metabolism, mechanisms of toxicity, genotoxicity, and carcinogenic potential. The information is supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for risk assessment and research.

Introduction

This compound (CAS: 4075-79-0), also known as 4'-phenylacetanilide, is an aromatic amide and a metabolite of the potent human bladder carcinogen 4-aminobiphenyl (4-ABP).[1][2] 4-ABP is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with significant evidence linking it to bladder cancer in occupationally exposed workers and smokers.[1][3] While direct carcinogenicity data on 4-AABP is less extensive, its structural similarity and metabolic relationship to 4-ABP raise significant toxicological concerns.[4] The primary hypothesis is that 4-AABP can be metabolized back to 4-ABP or to other reactive intermediates that exert similar carcinogenic effects.[4] This document synthesizes the current knowledge on the toxicological properties of 4-AABP.

Metabolism and Toxicokinetics

The toxicity of 4-AABP is dependent on its metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. The metabolic pathways involve a complex interplay of activation and detoxification reactions primarily occurring in the liver.

2.1 Metabolic Activation:

The bioactivation of 4-AABP is a multi-step process:

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 4-AABP to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[5]

-

Deacetylation: Arylacetamide deacetylase enzymes, found in the microsomal subcellular fraction of the liver, can deacetylate 4-AABP to 4-ABP.[6] This 4-ABP can then undergo N-hydroxylation.

-

O-Esterification: The proximate carcinogen, N-OH-AABP, can be further activated by conjugation of the N-hydroxyl group with acetate (via N,O-acetyltransferase) or sulfate (via sulfotransferase). These esters are unstable and can spontaneously break down to form a highly reactive electrophile, the aryl nitrenium ion.[5]

-

DNA Adduct Formation: The aryl nitrenium ion readily attacks nucleophilic sites in DNA, primarily the C8 position of guanine, to form persistent DNA adducts such as N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP).[5] These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

2.2 Detoxification Pathways:

Concurrent with activation, 4-AABP and its parent compound 4-ABP can undergo detoxification reactions:

-

Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic rings (e.g., forming 4'-hydroxy-4-acetylaminobiphenyl), creating more water-soluble compounds that are easier to excrete.[7][8]

-

Glucuronidation: The hydroxylated metabolites and N-hydroxy intermediates can be conjugated with glucuronic acid, a process that increases their water solubility and facilitates their elimination in bile and urine.[7][9]

Caption: Metabolic pathways of this compound (4-AABP).

Genotoxicity

4-AABP and its metabolites have demonstrated clear genotoxic effects in various assays. The formation of DNA adducts is a key initiating event in its genotoxicity.[5]

3.1 Mutagenicity Assays:

The mutagenicity of 4-AABP has been evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). These studies show that 4-AABP is mutagenic, particularly in the presence of a metabolic activation system (S9 fraction from rat or mouse liver). Furthermore, its mutagenicity is enhanced in bacterial strains that overexpress N-acetyltransferase (NAT/OAT), highlighting the critical role of this enzyme in the activation pathway.[10]

| Assay | Test System | Metabolic Activation | Concentration | Result | Reference |

| Ames Test | S. typhimurium YG1029 (high NAT) | Rat S9 | 10 µ g/plate | 855 ± 47 revertants/plate | [10] |

| Ames Test | S. typhimurium TA100 (normal NAT) | Rat S9 | 10 µ g/plate | 169 ± 39 revertants/plate | [10] |

| Ames Test | S. typhimurium TA100/1,8DNP6 (no NAT) | Rat S9 | 10 µ g/plate | 149 ± 28 revertants/plate | [10] |

| Comet Assay | Human DNA (in vitro) | N-OH-AABP | 0.378 - 1.515 mM | Dose-dependent DNA damage | [5] |

3.2 Experimental Protocol: Ames Test (General Methodology)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical.

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, YG1029) are selected. These strains carry mutations in the operon responsible for histidine synthesis, rendering them unable to grow in a histidine-deficient medium.

-

Metabolic Activation: The test compound, 4-AABP, is tested with and without an exogenous metabolic activation system (S9 mix). The S9 mix is prepared from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Exposure: A mixture containing the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) is pre-incubated.

-

Plating: The mixture is then added to a top agar and poured onto a minimal glucose agar plate, which lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted and compared to a negative (solvent) control. A dose-dependent increase in the number of revertants indicates a mutagenic effect.[10]

Caption: Generalized experimental workflow for the Ames test.

Carcinogenicity

4-AABP is considered a tumorigenic and mutagenic agent.[11] Its carcinogenic potential is largely inferred from its metabolic conversion to 4-ABP, a known human carcinogen that causes bladder and liver tumors in various animal models.[1] Studies in neonatal mice have shown that 4-AABP can induce dose-related hepatocarcinogenicity in males.[6]

| Species | Route | Dose / Duration | Effect | Reference |

| Rat | Oral | 2770 mg/kg / 21 weeks | Carcinogenic effects | [12] |

| Rat | Oral | 4070 mg/kg / 34 weeks | Carcinogenic effects | [12] |

| Neonatal Mice (ICR/Ha) | Subcutaneous | 25, 50, 100 µg (single dose) | Dose-related hepatocarcinogenicity | [6] |

4.1 Experimental Protocol: Chronic Carcinogenicity Study (General Methodology)

Long-term bioassays in rodents are the standard for assessing the carcinogenic potential of a chemical.

-

Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used, with both sexes included.

-

Dose Selection: A preliminary subchronic (e.g., 90-day) study is conducted to determine the maximum tolerated dose (MTD) and other dose levels for the chronic study.

-

Administration: The test substance (4-AABP) is administered to the animals for the majority of their lifespan (e.g., 24 months). The route of administration (e.g., oral gavage, dietary) should be relevant to potential human exposure.

-

Group Size: Each dose group, including a concurrent control group (vehicle only), typically consists of at least 50 animals per sex.

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely). Tissues and organs are collected, preserved, and subjected to histopathological examination by a qualified pathologist.

-

Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the incidence in the control group to determine if there is a carcinogenic effect.[1]

Other Toxicological Data

Quantitative data on the acute toxicity of 4-AABP, such as a median lethal dose (LD50), is limited in publicly available literature. However, hazard classifications indicate it is harmful if swallowed.[6]

| Parameter | Species | Route | Value | Classification / Note | Reference |

| TDLo | Rat | Oral | 2770 mg/kg/21W-C | Toxic Dose Low, Carcinogenic | [12] |

| GHS Classification | - | Oral | - | Harmful if swallowed (Acute Tox. 4) | [6] |

TDLo (Toxic Dose Low): The lowest dose of a substance that produces a toxic effect.

Mechanism of Toxicity

The primary mechanism of toxicity for 4-AABP is genotoxicity, driven by metabolic activation. The resulting DNA adducts are critical lesions that, if not properly repaired by cellular DNA repair mechanisms, can lead to somatic mutations in key proto-oncogenes or tumor suppressor genes, ultimately initiating cancer.

Caption: Signaling pathway for 4-AABP-induced genotoxicity.

Conclusion

The toxicological profile of this compound is characterized by its potential for metabolic activation into genotoxic and carcinogenic species. Its close structural and metabolic relationship to the known human carcinogen 4-aminobiphenyl provides a strong basis for concern. The key mechanism of toxicity involves P450-mediated N-hydroxylation and subsequent esterification to form reactive electrophiles that bind to DNA, leading to mutations and cancer. The available data, particularly from mutagenicity assays and animal studies, underscores the need for careful handling and risk management for professionals in research and drug development. Further studies to quantify its toxicokinetic parameters and establish clear dose-response relationships for various toxicological endpoints are warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. benchchem.com [benchchem.com]

- 5. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 4-Aminobiphenyl and this compound in Perfused Guinea Pig Liver [jstage.jst.go.jp]

- 10. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. 4075-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetylaminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Acetylaminobiphenyl (CAS: 4075-79-0), a significant metabolite of the procarcinogenic agent 4-Aminobiphenyl.[1][2] This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and toxicological studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quantitative foundation for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [3][4] |

| Molecular Weight | 211.26 g/mol | [2][4][5] |

| Melting Point | 171-172 °C | [2][3][4][5] |

| Boiling Point | 419.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.124 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Very soluble in alcohol, acetone, and methanol. | [1][5][6] |

| Appearance | Light tan solid; Crystals from diluted methanol. | [1][2][5] |

| LogP | 3.385 | [3] |

| Refractive Index | 1.61 (Predicted) | [3] |

| Flash Point | 251.4 °C | [3] |

Metabolic Pathway and Bioactivation

This compound is a metabolite of the known carcinogen 4-aminobiphenyl (ABP).[7] The metabolic processing of both ABP and this compound primarily occurs in the liver and involves a series of enzymatic reactions, including N-acetylation, C- and N-hydroxylation, and glucuronidation.[8] The cytochrome P-450-dependent system plays a crucial role in these transformations.[5] The N-hydroxylation of this compound leads to the formation of N-hydroxy-4-acetylaminobiphenyl, a carcinogenic metabolite.[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a given solvent.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Phase Separation: The suspension is allowed to settle, and the saturated solution is carefully separated from the excess solid, typically by centrifugation followed by filtration through a non-adsorptive filter.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a solid compound like this compound is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4075-79-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4075-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 4075-79-0: N-Acetyl-4-aminobiphenyl | CymitQuimica [cymitquimica.com]

- 7. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Acetylaminobiphenyl in Laboratory Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 4-Acetylaminobiphenyl (AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (ABP). This document is intended for researchers, scientists, and drug development professionals who handle this compound. It consolidates available solubility data, discusses potential stability issues, and offers detailed experimental protocols for determining these critical parameters. Furthermore, this guide presents key workflows and the metabolic context of this compound through logical diagrams.

Introduction

This compound (AABP), also known as N-acetyl-4-aminobiphenyl, is a key metabolite in the biotransformation of the carcinogenic aromatic amine, 4-aminobiphenyl (ABP). Understanding its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability, is paramount for accurate and reproducible experimental work in toxicology, pharmacology, and drug metabolism studies. Poor solubility can lead to inaccurate quantification and dosing, while uncharacterized degradation can result in the misinterpretation of experimental outcomes. This guide addresses these core characteristics to facilitate robust scientific investigation.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. While extensive quantitative solubility data for this compound is not widely available in public literature, qualitative descriptions have been reported.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound. Researchers should consider this information as a preliminary guide and are encouraged to determine quantitative solubility in their specific solvent systems and experimental conditions.

| Solvent Class | Solvent | Formula | Type | Reported Solubility | Citation |

| Polar Protic | Methanol | CH₃OH | Alcohol | Very Soluble / Soluble | |

| Ethanol | C₂H₅OH | Alcohol | Very Soluble | ||

| Water | H₂O | Aqueous | Insoluble | ||

| Polar Aprotic | Acetone | C₃H₆O | Ketone | Very Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Expected to be soluble | ||

| Non-Polar | Chloroform | CHCl₃ | Halogenated | Soluble |

Note: "Very Soluble" and "Soluble" are qualitative descriptors. Quantitative determination via the protocol in Section 4.1 is recommended for precise applications.

Stability Profile of this compound

The stability of this compound is critical for ensuring the integrity of stock solutions, experimental samples, and analytical results. As an aromatic amide, it is susceptible to several degradation pathways.

Potential Degradation Pathways

-

Hydrolysis: The amide bond in this compound is susceptible to cleavage under strongly acidic or basic conditions, which would yield 4-aminobiphenyl and acetic acid. This process is accelerated by heat.

-

Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure may lead to photochemical reactions and degradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

-

Oxidation: The biphenyl ring system and the amine metabolite (4-aminobiphenyl) can be susceptible to oxidation. This can be mitigated by using degassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions. Therefore, stock solutions should be stored at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

Stability Considerations and Best Practices

| Parameter | Condition | Recommendation |

| pH | Acidic or Alkaline | Maintain solutions at a neutral pH (6-8) to minimize hydrolysis. Use buffered solutions where appropriate. |

| Light | UV or Ambient Light | Store solutions in amber vials or protect from light with aluminum foil. |

| Temperature | Elevated Temperatures | Store stock solutions at ≤ -20°C and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles. |

| Atmosphere | Oxygen | For long-term storage or sensitive applications, use degassed solvents and store under an inert atmosphere. |

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of chemical stability.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures solid remains undissolved at equilibrium is crucial.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Protocol for Chemical Stability Assessment (Forced Degradation Study)

A forced degradation or stress testing study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[3][4] This protocol outlines a typical stability-indicating HPLC method development.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and buffers

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a photodiode array (PDA) or MS detector

Procedure:

-

Sample Preparation: For each condition, prepare a sample by diluting the stock solution to a target concentration (e.g., 100 µg/mL) in the respective stress medium. Prepare an unstressed control sample diluted in the mobile phase.

-

Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid drug powder and a solution of the drug to 80°C in an oven for 48 hours.

-

Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.

-

Analysis:

-

Prior to injection, neutralize the acidic and basic samples.

-

Analyze all stressed samples and the control sample by a stability-indicating HPLC-PDA/MS method.

-

The method should be capable of separating the intact drug from all formed degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation.

-

Assess peak purity of the parent drug peak in all conditions.

-

Tentatively identify degradation products using MS data if available.

-

Visualization of Key Processes

Diagrams created using Graphviz provide clear visual representations of experimental workflows and the metabolic fate of this compound.

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Diagram: Workflow for Stability Assessment

Caption: Workflow for a forced degradation study to assess chemical stability.

Diagram: Metabolic Pathway of 4-Aminobiphenyl

Caption: Simplified metabolic activation and detoxification pathways of 4-Aminobiphenyl.[5][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism of 4-Aminobiphenyl and this compound in Perfused Guinea Pig Liver [jstage.jst.go.jp]

A Technical Deep Dive into the Historical Research of 4-Acetylaminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is a carcinogenic aromatic amine that has been the subject of extensive research for decades. As the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), its study is intrinsically linked to the broader investigation of aromatic amines, a class of compounds with significant industrial history and profound toxicological implications. This technical guide provides an in-depth exploration of the historical context of 4-AABP research, detailing its discovery, the elucidation of its carcinogenic properties, and the key experimental findings that have shaped our understanding of its mechanism of action.

Historical Context and Early Investigations

The story of 4-AABP is inseparable from that of its parent compound, 4-ABP. Initially used as a rubber antioxidant and an intermediate in dye synthesis, the industrial production of 4-ABP in the United States ceased in the mid-1950s. This cessation was a direct result of mounting evidence linking occupational exposure to a dramatically increased risk of bladder cancer.

Pioneering epidemiological studies in the 1950s were instrumental in establishing this connection. A landmark study of workers at a chemical plant involved in the production of 4-ABP revealed a startlingly high incidence of bladder tumors. These early investigations, though lacking the sophisticated molecular tools of today, laid the critical groundwork for decades of research into the toxicology and carcinogenicity of aromatic amines. It was in this context that 4-AABP, a primary metabolite of 4-ABP, emerged as a key molecule of interest for researchers seeking to understand the mechanisms of aromatic amine-induced cancer.

Carcinogenicity and Toxicity

The carcinogenic potential of 4-AABP and its parent compound has been extensively documented in numerous animal studies. These investigations have been crucial in classifying 4-ABP as a known human carcinogen and in understanding the dose-response relationships and target organ specificity of these compounds.

Quantitative Toxicity Data

| Compound | Species | Route of Administration | Metric | Value | Reference |

| This compound | Rat | Oral | TDLo | 2770 mg/kg/21W-C | [1] |

| This compound | Rat | Oral | TD | 4070 mg/kg/34W-C | [1] |

TDLo (Lowest Published Toxic Dose) and TD (Toxic Dose) refer to the dose that induces tumors.

Tumor Incidence in Animal Studies

Long-term carcinogenicity studies have been instrumental in characterizing the tumor spectrum induced by 4-ABP and, by extension, its metabolite 4-AABP.

| Species | Sex | Dose (ppm in drinking water) | Tumor Type | Incidence (%) | Reference |

| BALB/c Mouse | Male | 0 | Bladder Carcinoma | 0 | [2] |

| 7 | 0 | ||||

| 14 | 0 | ||||

| 28 | 2.5 | ||||

| 55 | 10.3 | ||||

| 110 | 28.6 | ||||

| 220 | 50.0 | ||||

| BALB/c Mouse | Female | 0 | Hepatocellular Neoplasms | 2.5 | [2] |

| 7 | 2.6 | ||||

| 19 | 5.3 | ||||

| 38 | 10.5 | ||||

| 75 | 23.7 | ||||

| 150 | 52.6 | ||||

| 300 | 78.9 | ||||

| BALB/c Mouse | Female | 0 | Angiosarcomas | 0 | [2] |

| 7 | 0 | ||||

| 19 | 2.6 | ||||

| 38 | 2.6 | ||||

| 75 | 10.5 | ||||

| 150 | 21.1 | ||||

| 300 | 44.7 |

Experimental Protocols

Understanding the methodologies of key historical studies is crucial for interpreting their findings and for designing contemporary research.

Carcinogenicity Study in BALB/c Mice (Schieferstein et al., 1985)

-

Objective: To determine the dose-related carcinogenicity of 4-aminobiphenyl.

-

Animals: Male and female BALB/cStCrlfC3Hf/Nctr mice (840 of each sex).

-

Test Substance Administration: 4-aminobiphenyl was administered in the drinking water at concentrations of 0, 7, 14, 28, 55, 110, and 220 ppm for males, and 0, 7, 19, 38, 75, 150, and 300 ppm for females.[2]

-

Duration: Necropsies were performed at 13, 26, 39, 52, and 96 weeks of exposure.[2]

-

Endpoints: The primary endpoints were the incidence of angiosarcomas, bladder urothelial carcinomas, and hepatocellular neoplasms. Non-neoplastic lesions were also evaluated.[2]

-

Observations: A clear dose-response relationship was observed for all three tumor types. The incidence of bladder carcinoma was higher in males, while hepatocellular neoplasms and angiosarcomas were more frequent in females.[2]

References

The Role of 4-Acetylaminobiphenyl in DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is an acetylated metabolite of 4-aminobiphenyl (4-ABP), a well-established human carcinogen found in tobacco smoke and various industrial settings. The carcinogenic potential of 4-ABP is intrinsically linked to its metabolic activation into reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts can induce mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis. This technical guide provides an in-depth overview of the role of 4-AABP in DNA adduct formation, including its metabolic activation, the types of adducts formed, their biological consequences, and detailed experimental protocols for their detection and quantification.

Metabolic Activation of this compound

The carcinogenicity of 4-AABP is dependent on its metabolic activation to electrophilic species that can react with nucleophilic sites on DNA. This multi-step process primarily occurs in the liver and involves a series of enzymatic reactions.